5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
Properties
IUPAC Name |
6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-8-4-2-3-7(5-8)13-6-9-10(16)14-12(19)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVQGLSQQGBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3-methoxyaniline with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives. These products have diverse applications in different fields .
Scientific Research Applications
5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
- Key Differences: Substituents: Diethyl groups at positions 1 and 3; 2,4,5-trimethoxybenzylidene at position 5. Planarity: Dihedral angle of 1.41° between benzene and pyrimidine rings, indicating high planarity. Impact: Enhanced conjugation and stability compared to non-planar analogues.
Primidone (5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione)
- Key Differences: Substituents: Ethyl and phenyl groups at position 5; lacks the sulfanylidene and benzylidene moieties. Biological Relevance: Anticonvulsant activity via GABA receptor modulation. The absence of the sulfanylidene group reduces thiol-mediated interactions, while the 3-methoxyphenylamino group in the target compound may offer distinct metabolic pathways .
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-2-sulfanyl-2-sulfido-6-thioxo-1,3,2-diazaphosphinan-4-one
- Key Differences: Core Structure: Incorporates a diazaphosphinane ring with sulfur and phosphorus atoms.
Substituent Effects on Electronic and Steric Properties
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Key Differences: Substituents: 3-Fluorophenylamino group (electron-withdrawing) vs. 3-methoxyphenylamino (electron-donating). The dimethyl dioxane ring reduces conformational flexibility compared to the diazinane core .
Thialbarbitone (5-Cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione)
- Key Differences: Substituents: Cyclohexenyl and propenyl groups at position 5. Biological Relevance: Sedative-hypnotic activity via barbiturate-like mechanisms. The target compound’s 3-methoxyphenylamino group may reduce central nervous system penetration due to increased polarity .
Halogenated and Alkyl-Substituted Analogues
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione (W9F)
- Key Differences: Substituents: Dichlorophenyl and methyl groups at position 5. Impact: Chlorine atoms enhance lipophilicity and receptor binding via halogen bonding.
Buthalital (5-(2-Methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione)
- Key Differences: Substituents: Branched alkyl groups (2-methylpropyl and propenyl). Impact: Increased hydrophobicity and altered hydrogen-bonding capacity due to alkyl chains.
Comparative Data Table
Biological Activity
5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a methoxyphenyl group and a diazinane core, which contributes to its diverse biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4O2S
- Molar Mass : 284.31 g/mol
- CAS Number : 1021262-49-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as an enzyme inhibitor or a ligand for specific receptors, leading to altered biochemical pathways. The exact mechanisms depend on the context of use and the biological targets involved.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.
Anticancer Potential
The compound has been explored for its anticancer properties. Similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against different bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.
- Cytotoxicity Assays : In vitro studies conducted on cell lines demonstrated that certain derivatives of this compound could induce significant cytotoxic effects on cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Q & A
What synthetic methodologies are effective for preparing 5-{[(3-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, and what are the critical reaction parameters?
Level : Basic
Methodological Answer :
The compound can be synthesized via condensation reactions involving Meldrum’s acid derivatives. For example:
- Step 1 : React a thiourea derivative (e.g., 3-methoxyphenylthiourea) with a methylidene precursor (e.g., 2-sulfanylidene-1,3-diazinane-4,6-dione) in anhydrous conditions. Use a base like triethylamine or pyridine to neutralize byproducts such as HCl .
- Step 2 : Optimize solvent choice (e.g., THF or DMF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC.
- Critical Parameters :
- Stoichiometry : Excess amine derivatives may lead to side products.
- Moisture Control : Hydrolytic sensitivity of intermediates necessitates inert atmospheres (N₂/Ar).
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Level : Basic
Methodological Answer :
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., C=S ~1.65 Å) and dihedral angles to confirm the methylidene geometry. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
How can researchers design experiments to investigate the compound’s reactivity under varying nucleophilic conditions?
Level : Advanced
Methodological Answer :
- Experimental Design :
- Substrate Scope : Test reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at controlled pH.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor thiocarbonyl reactivity (λmax ~280–320 nm).
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in the amino group) to track bond cleavage/formation via mass spectrometry .
- Data Analysis :
What strategies are recommended for analyzing contradictory data in the compound’s biological activity assays?
Level : Advanced
Methodological Answer :
- Troubleshooting Workflow :
- Replicate Studies : Conduct dose-response curves (3+ replicates) to assess IC₅₀ variability in antimicrobial assays.
- Control Experiments : Test for false positives (e.g., compound aggregation via dynamic light scattering) .
- Structural Confirmation : Verify compound integrity post-assay using LC-MS to rule out decomposition .
- Statistical Methods :
- Use ANOVA to compare activity across cell lines. Apply Benjamini-Hochberg correction for multiple comparisons to minimize false discovery rates .
How can environmental persistence and transformation pathways of this compound be evaluated using laboratory and computational models?
Level : Advanced
Methodological Answer :
- Laboratory Studies :
- Hydrolysis/Kinetics : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C. Analyze products via HRMS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify intermediates (e.g., sulfonic acid derivatives) .
- Computational Models :
What experimental designs are suitable for probing the compound’s role as a ligand in coordination chemistry?
Level : Advanced
Methodological Answer :
- Complexation Studies :
- Titration Experiments : Use UV-Vis or fluorescence spectroscopy to determine binding constants (Kb) with metal ions (e.g., Cu²⁺, Fe³⁺).
- Magnetic Susceptibility : Characterize paramagnetic complexes via SQUID magnetometry .
- Structural Analysis :
- X-ray Absorption Spectroscopy (XAS) : Resolve metal-ligand bond distances (e.g., M-S bonds) at synchrotron facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
